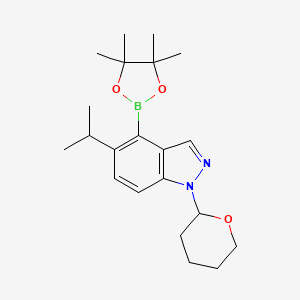
Fructo-oligosaccharide DP13/GF12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructo-oligosaccharideDP13/GF12 is a type of fructooligosaccharide (FOS) composed of thirteen fructose units linked by β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end. It is a naturally occurring oligosaccharide found in various plants, such as Morinda Officinalis. Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall gut health.
准备方法
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP13/GF12 can be synthesized through the enzymatic hydrolysis of inulin, a polysaccharide found in many plants. The process involves the use of specific enzymes, such as inulinase, to break down inulin into shorter fructooligosaccharides. The reaction conditions typically include optimal pH and temperature to ensure efficient hydrolysis.
Industrial Production Methods: On an industrial scale, fructo-oligosaccharides are produced through the degradation of inulin or transfructosylation processes. These methods involve the use of microbial enzymes or chemical catalysts to convert inulin into fructooligosaccharides. The production process is carefully controlled to achieve the desired degree of polymerization and ensure the quality of the final product.
化学反应分析
Types of Reactions: Fructo-oligosaccharideDP13/GF12 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often carried out in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of functional groups in the fructooligosaccharide molecule. Reagents such as halides or alkylating agents are used, and the reactions are typically performed under controlled conditions to ensure selectivity.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of fructo-oligosaccharideDP13/GF12, as well as substituted derivatives with altered functional groups.
科学研究应用
Fructo-oligosaccharideDP13/GF12 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage, as well as the mechanisms of enzymatic hydrolysis.
Biology: Fructo-oligosaccharides are known for their prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health.
Medicine: Research has shown that fructo-oligosaccharides can enhance immune function, reduce the risk of certain infections, and improve overall health.
Industry: Fructo-oligosaccharides are used as food additives and ingredients in various products, such as dietary supplements, functional foods, and beverages, due to their health benefits and sweetening properties.
作用机制
Fructo-oligosaccharideDP13/GF12 is similar to other fructooligosaccharides, such as fructo-oligosaccharideDP12/GF11 and fructo-oligosaccharideDP9/GF8. These compounds differ in their degree of polymerization and the number of fructose units they contain. Fructo-oligosaccharideDP13/GF12 is unique in its ability to provide a higher degree of prebiotic activity due to its longer chain length, which allows for more extensive fermentation by gut bacteria.
相似化合物的比较
Fructo-oligosaccharideDP12/GF11
Fructo-oligosaccharideDP9/GF8
属性
分子式 |
C78H132O66 |
|---|---|
分子量 |
2125.8 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67?,68?,69?,70?,71?,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI 键 |
SWEPQNVTSHGQDC-RSCWCOJUSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)COC9([C@H]([C@@H]([C@H](O9)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


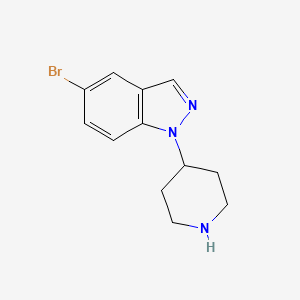
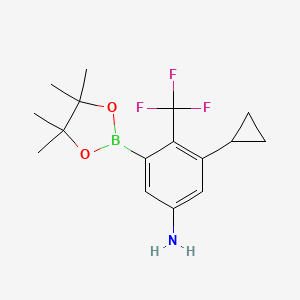
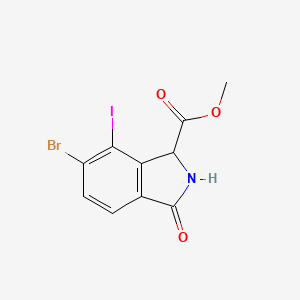
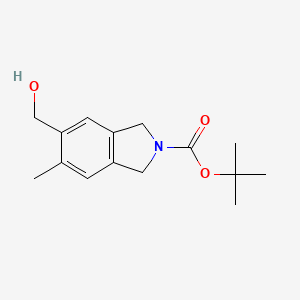
![Ethyl 4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15362859.png)

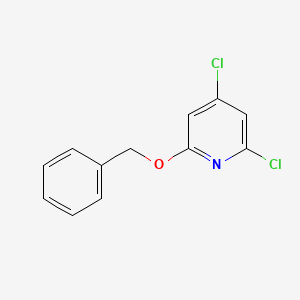
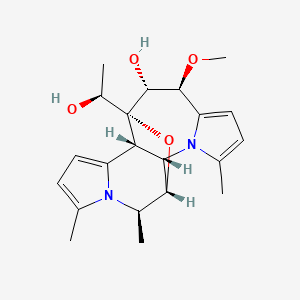

![1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene](/img/structure/B15362884.png)
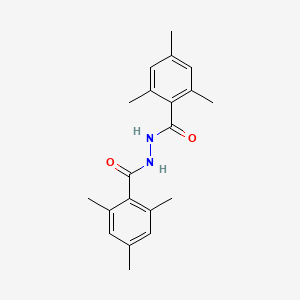
![1-[1-(Dimethoxymethyl)vinyl]pyrrolidine](/img/structure/B15362899.png)
